Fmoc-OSu

Catalog No.
S587833
CAS No.
82911-69-1
M.F
C19H15NO5
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-OSu

CAS Number

82911-69-1

Product Name

Fmoc-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2

InChI Key

WMSUFWLPZLCIHP-UHFFFAOYSA-N

SMILES

Array

Synonyms

Fmoc-OSu;82911-69-1;N-(9-Fluorenylmethoxycarbonyloxy)succinimide;Fmoc-onsu;9-Fluorenylmethylsuccinimidylcarbonate;FmocN-hydroxysuccinimideester;(9H-fluoren-9-yl)methyl(2,5-dioxopyrrolidin-1-yl)carbonate;9-FluorenylmethylN-succinimidylcarbonate;WMSUFWLPZLCIHP-UHFFFAOYSA-N;MFCD00010733;9-fluorenmethylsuccinimidylcarbonate;(9h-fluoren-9-yl)methyl2,5-dioxopyrrolidin-1-ylcarbonate;ST055868;n-(9-fluorenemethoxycarbonyloxy)-succinimide;9-fluorenylmethoxycarbonyl-n-hydroxysuccinimide;Carbonicacid2,5-dioxo-pyrrolidin-1-ylester9H-fluoren-9-ylmethylester;9-fluorenylmethyln-hydroxysuccinimidylcarbonate;n-(9h-fluoren-2-ylmethoxycarbonyloxy)succinimide;(9H-Fluoren-9-yl)methylN-succinimidylcarbonate;N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide;2,5-dioxopyrrolidin-1-yl9H-fluoren-9-ylmethylcarbonate;(2,5-dioxopyrrolidin-1-yl)9H-fluoren-9-ylmethylcarbonate;1-{[(9H-fluoren-9-ylmethoxy)carbonyl]oxy}pyrrolidine-2,5-dione;1-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OXY]-2,5-PYRROLIDINEDIONE;2,5-dioxoazolidinyl(fluoren-9-ylmethoxy)f

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound N-(9-Fluorenylmethoxycarbonyloxy)succinimide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a stable, pre-activated carbonate ester primarily utilized for introducing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto amino acids and amines [1]. In procurement and material selection, Fmoc-OSu is the industry-standard reagent for synthesizing high-purity Fmoc-amino acid building blocks for Solid-Phase Peptide Synthesis (SPPS). Unlike highly reactive chloroformates, Fmoc-OSu reacts selectively under mild aqueous-alkaline or organic conditions, yielding the desired protected monomer with succinimide as a benign leaving group [1]. Its crystalline stability and controlled reactivity profile make it a critical raw material for both laboratory-scale peptide research and industrial-scale pharmaceutical manufacturing .

Substituting Fmoc-OSu with the closely related but more reactive Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) often fails in high-purity applications because Fmoc-Cl's aggressive reactivity leads to unwanted carboxyl activation [1]. This side reaction results in the formation of Fmoc-dipeptide impurities (Fmoc-Xaa-Xaa-OH), which cause critical double-insertion errors during downstream SPPS [1]. Furthermore, Fmoc-Cl is highly prone to rapid hydrolysis and generates corrosive byproducts, requiring strict moisture exclusion during storage and handling . Consequently, using Fmoc-Cl as a generic substitute compromises batch reproducibility, complicates downstream purification, and ultimately reduces the overall yield of the desired protected monomer .

Elimination of Dipeptide Impurities During Amino Acid Protection

In the synthesis of Fmoc-protected amino acids, Fmoc-OSu provides a controlled reactivity profile that suppresses the unwanted carboxyl activation commonly seen with Fmoc-Cl [1]. Comparative technical data demonstrates that Fmoc-OSu minimizes the formation of Fmoc-dipeptide (Fmoc-Xaa-Xaa-OH) impurities to negligible levels, whereas Fmoc-Cl is highly prone to triggering these double-insertion precursors .

Evidence DimensionDipeptide impurity formation
Target Compound DataNegligible dipeptide formation
Comparator Or BaselineFmoc-Cl (significant dipeptide formation)
Quantified DifferenceElimination of dipeptide side products
ConditionsAqueous-alkaline conditions for amino acid protection

Eliminating dipeptide impurities prevents costly double-insertion errors during downstream solid-phase peptide synthesis, directly reducing purification cycles.

Reagent Stability and Resistance to Hydrolysis

Fmoc-OSu is a stable, crystalline solid that exhibits superior resistance to ambient moisture compared to Fmoc-Cl . While Fmoc-Cl rapidly hydrolyzes and degrades, generating corrosive byproducts, Fmoc-OSu maintains its structural integrity and reactivity over extended storage periods without requiring strict anhydrous environments.

Evidence DimensionResistance to ambient moisture hydrolysis
Target Compound DataStable crystalline solid; resists rapid hydrolysis
Comparator Or BaselineFmoc-Cl (rapidly hydrolyzes; generates corrosive byproducts)
Quantified DifferenceSignificant extension in shelf-stability and handling robustness
ConditionsStandard laboratory storage and handling environments

Robust stability reduces reagent waste and ensures reproducible batch-to-batch protection without the need for strict inert-gas handling protocols.

Signal Enhancement in N-Glycan Fluorescent Labeling

Beyond peptide synthesis, Fmoc-OSu is utilized for fluorescently tagging N-glycans via glycosylamine acylation. In comparative labeling strategies, Fmoc-OSu-labeled glycan derivatives exhibited fluorescent intensities approximately 5 times higher than those labeled with Fmoc-Cl and 13 times higher than those labeled with 2-aminobenzoic acid (2-AA) [1].

Evidence DimensionFluorescence intensity of labeled N-glycan derivatives
Target Compound Data5x and 13x higher fluorescence intensity
Comparator Or BaselineFmoc-Cl (5x lower) and 2-AA (13x lower)
Quantified Difference5- to 13-fold signal enhancement
ConditionsMicrowave-assisted deglycosylation and derivatization at 40 °C for 1 h

This signal enhancement directly improves the limit of detection in glycan biomarker discovery workflows, enabling more sensitive glycomic profiling.

Large-Scale Synthesis of Fmoc-Amino Acid Building Blocks

Fmoc-OSu is the preferred reagent for industrial-scale preparation of Fmoc-protected amino acids because its controlled reactivity eliminates the formation of Fmoc-dipeptide impurities, ensuring high monomer purity and maximizing overall yield [1].

Protection of Sensitive or Sterically Hindered Amino Acids

Due to its mild reaction conditions and superior stability against hydrolysis, Fmoc-OSu is ideal for protecting sensitive amino acids where the harsh reactivity and corrosive byproducts of Fmoc-Cl would lead to substrate degradation.

High-Sensitivity Fluorescent Tagging for Glycomic Profiling

Leveraging its 5- to 13-fold signal enhancement over alternative labels like Fmoc-Cl and 2-AA, Fmoc-OSu is highly effective for fluorescently tagging N-glycans, significantly improving the limit of detection in biomarker discovery workflows using HPLC and MALDI-TOF MS [2].

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

337.09502258 Da

Monoisotopic Mass

337.09502258 Da

Heavy Atom Count

25

UNII

AD7AUS3GKT

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

82911-69-1

Wikipedia

N-(9-Fluorenylmethoxycarbonyloxy)succinimide

Dates

Last modified: 08-15-2023

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